molecular formula C8H13N7S B385251 Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol CAS No. 620590-31-0

Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol

Cat. No.: B385251
CAS No.: 620590-31-0
M. Wt: 239.3g/mol
InChI Key: DNFQERGRIVUQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Triazolotriazine Scaffolds

The development of triazolotriazine scaffolds traces its origins to the early 20th century, when Pellizzari and Roncagliolo first described the synthesis of what would later be recognized as 1,2,4-triazolo[1,5-a]triazine derivatives in 1901. However, the true structural nature of these compounds remained elusive for nearly a century, with the correct [1,5-a] ring junction structure being definitively established only in 2000 through X-ray crystallography techniques. This historical journey illustrates the complexity inherent in triazolotriazine chemistry and the sophisticated analytical methods required to fully understand these systems.

The evolution of triazolotriazine synthesis has been marked by several key developmental phases. Initially, researchers focused on the reaction of cyanoguanidine with hydrazine hydrochloride, which led to the formation of 3,5-diamino-1,2,4-triazole that could subsequently react with additional cyanoguanidine to yield 2,5,7-triamino-1,2,4-triazolo[1,5-a]triazine. This foundational chemistry established the basic principles for constructing triazolotriazine frameworks through sequential ring formation processes. The development of more sophisticated synthetic approaches has led to contemporary methods that allow for precise control over substitution patterns and functional group incorporation.

Modern synthetic strategies for triazolotriazine scaffolds can be categorized into four primary approaches: annulation of the 1,3,5-triazine ring onto a 1,2,4-triazole scaffold, annulation of the 1,2,4-triazole ring onto a 1,3,5-triazine scaffold, concurrent formation of both ring systems, and syntheses via ring transformation reactions. These methodological advances have enabled the synthesis of compounds like bis(ethylamino)-triazolo[4,3-a]triazine-3-thiol, which incorporates specific functional groups at predetermined positions within the bicyclic framework.

Table 1: Historical Milestones in Triazolotriazine Development

Year Researcher(s) Key Development Significance
1901 Pellizzari and Roncagliolo First reported triazolotriazine synthesis Initial discovery of compound class
1953 Structure revision Incorrect assignment to [4,3-a] junction Demonstrates structural complexity
2000 X-ray crystallography studies Correct [1,5-a] structure established Definitive structural confirmation
2006 Comprehensive review Four synthetic categories defined Systematic approach to synthesis

Position of Bis(ethylamino)-triazolo[4,3-a]triazine-3-thiol in Heterocyclic Chemistry

Bis(ethylamino)-triazolo[4,3-a]triazine-3-thiol occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a convergence of multiple important structural motifs. The compound incorporates both triazole and triazine functionalities, two of the most significant nitrogen-containing heterocyclic systems in contemporary chemistry. Triazoles, characterized by their five-membered ring containing three nitrogen atoms, are recognized for their substantial isomerism potential and versatile biological activities, commonly serving as fungicides and plant retardants while also finding utility in bioorthogonal chemistry applications.

The triazine component of the compound connects it to one of the most prominent heterocyclic scaffolds in drug discovery and development. The 1,3,5-triazine framework, also known as s-triazine, possesses an auspicious status in medicinal chemistry owing to its presence in numerous naturally occurring compounds and commercially available pharmaceuticals. The symmetric structure of the triazine ring and the ease of accessing diverse derivatives make it particularly attractive for pharmaceutical applications, with demonstrated activities including anticancer, anti-inflammatory, antiviral, anticonvulsant, anti-tubercular, antidiabetic, and antimicrobial properties.

The fusion of triazole and triazine rings within bis(ethylamino)-triazolo[4,3-a]triazine-3-thiol creates a unique electronic environment that enhances the compound's potential for diverse chemical interactions. The high density of nitrogen atoms within the bicyclic framework provides multiple sites for hydrogen bonding, coordination chemistry, and electronic interactions. This nitrogen-rich character is particularly significant in the context of modern heterocyclic chemistry, where nitrogen-containing compounds represent more than 75% of pharmaceuticals approved by regulatory agencies.

Table 2: Structural Characteristics of Key Heterocyclic Components

Component Ring Size Nitrogen Atoms Key Properties Applications
1,2,4-Triazole 5-membered 3 Stable to hydrolysis, bioorthogonal Fungicides, pharmaceuticals
1,3,5-Triazine 6-membered 3 Symmetric, electron-deficient Drug scaffolds, materials
Triazolotriazine Bicyclic 6 Enhanced electron deficiency Advanced materials, therapeutics

Significance in Nitrogen-Rich Heterocycle Research

The significance of bis(ethylamino)-triazolo[4,3-a]triazine-3-thiol in nitrogen-rich heterocycle research extends beyond its structural novelty to encompass broader implications for drug discovery, materials science, and chemical synthesis methodologies. Nitrogen-containing heterocycles have emerged as the cornerstone of modern pharmaceutical development, with their prevalence in approved medications reflecting their unique ability to engage in diverse molecular interactions with biological targets. The exceptional role of nitrogen atoms in facilitating variable interactions with biological systems broadens the scope for drug development and positions nitrogen-rich compounds at the forefront of medicinal chemistry research.

Recent developments in triazolotriazine chemistry have demonstrated enhanced biological activities when multiple heterocyclic scaffolds are combined within single molecular frameworks. The concept of heterocyclic hybrids containing s-triazine scaffolds has gained particular attention due to their enhanced biological activities compared to their individual components. Bis(ethylamino)-triazolo[4,3-a]triazine-3-thiol exemplifies this approach by incorporating both triazole and triazine functionalities along with ethylamino substituents and a thiol group, creating multiple points of potential biological interaction.

The compound's significance is further amplified by recent advances in thermally activated delayed fluorescence applications, where triazolotriazine units have demonstrated superior performance compared to conventional triazine-based systems. The higher electron deficiency and flatter geometric structure of triazolotriazine frameworks facilitate enhanced up-conversion rates and improved energy transfer properties, making them valuable for advanced materials applications. This multifaceted utility demonstrates how nitrogen-rich heterocycles like bis(ethylamino)-triazolo[4,3-a]triazine-3-thiol serve as versatile platforms for both biological and materials applications.

The research landscape surrounding nitrogen-rich heterocycles has experienced exponential growth, with over 97,400 publications appearing between 2009 and 2020, including 12,615 publications in 2019 alone. This remarkable research activity reflects the continuing discovery of new biological activities and applications for nitrogen-containing compounds. The development of efficient synthetic methodologies for compounds like bis(ethylamino)-triazolo[4,3-a]triazine-3-thiol contributes to this expanding field by providing access to previously unexplored chemical space with potential for novel therapeutic and materials applications.

Table 3: Research Impact Metrics for Nitrogen-Rich Heterocycles

Time Period Total Publications Annual Average Medicinal Chemistry Focus
2009-2020 97,400 8,117 Significant proportion
2019 12,615 - 282 medicinal chemistry
Growth Trend Exponential Increasing Expanding applications

Properties

IUPAC Name

5,7-bis(ethylamino)-2H-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7S/c1-3-9-5-11-6(10-4-2)15-7(12-5)13-14-8(15)16/h3-4H2,1-2H3,(H,14,16)(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFQERGRIVUQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NNC(=S)N2C(=N1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620590-31-0
Record name bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable triazine derivative, followed by cyclization to form the triazolo ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit anticancer activity. Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol has been studied for its potential to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.

  • Case Study : A study demonstrated that derivatives of triazole compounds showed significant inhibition of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The interaction between triazole derivatives and TP suggests a pathway for developing anticancer therapies using bis(triazole) compounds as lead structures .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes:

  • Cholinesterase Inhibition : Triazole derivatives have been reported to possess acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
  • Thymidine Phosphorylase Inhibition : As noted earlier, the inhibition of TP can be beneficial in cancer treatment, making this compound a candidate for further exploration in oncology .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The synthetic routes often include:

  • Formation of the triazole ring system through cyclization reactions.
  • Introduction of the ethylamino groups via nucleophilic substitution reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or substituents can significantly influence its potency and selectivity against targeted enzymes.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with biological targets at the molecular level. These studies help elucidate binding affinities and identify key interactions that contribute to its biological effects .

Mechanism of Action

The mechanism by which Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol and related heterocycles:

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Applications
This compound Triazolo[4,3-a][1,3,5]triazine 5,7-Bis(ethylamino), 3-thiol Reaction of N-triazol-3-yl imidates with isothiocyanates in refluxing toluene Metal coordination, antioxidant activity (DPPH/FRAP assays), discontinued commercial status
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines (e.g., 5a-e) Triazolo[3,4-b][1,3,4]thiadiazine Variable aryl/alkyl groups Cyclocondensation of aminomercaptotriazole with hydrazonoyl halides in dioxane Antimicrobial and antitumor activities reported in literature
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazines (e.g., 7a-d) Triazolo[4,3-b]tetrazine Aromatic substituents Similar to thiadiazines but with tetrazine core Limited data; primarily explored for structural novelty
6-Aryl-7-alkyl/aryl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5(6H)-thiones (e.g., 2g) Triazolo[4,3-a][1,3,5]triazine-5-thione 3,5-Di-tert-butyl-4-hydroxyphenyl, methyl/ethyl Reaction of N-triazol-3-yl imidates with isothiocyanates High antioxidant activity (IC₅₀ ~10–50 μM in DPPH assays); hydroxyl groups critical for activity
ZM 241385 (4-(2-[7-Amino-2-(2-furyl)-[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol) Triazolo[2,3-a][1,3,5]triazine Furyl, phenolic groups Multi-step synthesis involving hydrazino intermediates Potent adenosine A₂A receptor antagonist; used in neurological studies

Key Comparative Insights:

Structural Diversity: Bis(ethylamino)-triazolotriazine-3-thiol features a triazolo[4,3-a]triazine core, distinguishing it from thiadiazines (triazolo[3,4-b]thiadiazine) or tetrazines . Substituents like ethylamino groups enhance metal-binding capacity, whereas hydroxylated derivatives (e.g., 2g) prioritize antioxidant activity .

Synthetic Routes :

  • The target compound shares a synthetic pathway (imidate-isothiocyanate coupling) with 6-aryl-triazolotriazine-5-thiones but diverges from thiadiazines/tetrazines, which rely on cyclocondensation .

Functional Applications: Antioxidant Activity: Hydroxylated triazolotriazine-5-thiones (e.g., 2g, 2h) outperform the target compound in DPPH/FRAP assays, emphasizing the role of electron-donating groups . Pharmacological Potential: ZM 241385 and related triazolo-triazines target adenosine receptors, whereas the ethylamino-thiol derivative lacks documented receptor-binding studies . Material Science: The thiol group in the target compound enables stable complexation with metals, a feature less explored in thiadiazines or tetrazines .

Commercial Viability :

  • Unlike ZM 241385 (a well-characterized pharmacological tool), the target compound is discontinued commercially, limiting its practical use despite unique properties .

Biological Activity

Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol (CAS: 620590-31-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique triazole and triazine moieties, which contribute to its pharmacological potential. The molecular formula of this compound is C8H13N7S, with a molar mass of 239.30 g/mol .

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Research indicates that derivatives of this compound exhibit significant inhibition of pyruvate dehydrogenase kinases (PDKs), particularly PDK1 and PDK4. These kinases play crucial roles in cellular metabolism and cancer cell proliferation .

Biological Activities

The compound has demonstrated a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound exhibits potent anticancer effects. For instance, it has been reported to have IC50 values as low as 4.9 µM against certain cancer cell lines, indicating strong efficacy in inhibiting tumor growth .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity against various strains of bacteria. It shows effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Enzyme Inhibition Studies : In a study assessing the inhibition of PDKs by various triazine derivatives including this compound:
    • PDK1 Inhibition : Compounds exhibited significant inhibition at concentrations as low as 1.5 µM.
    • IC50 Values : Notable IC50 values were recorded for different derivatives against cancer cell lines (e.g., PSN-1 cells) ranging from 4.9 to 8.0 µM .
  • Antibacterial Activity : A study reported the antibacterial efficacy of synthesized compounds based on triazole and triazine structures against common pathogens such as E.coli and Staphylococcus aureus:
    • Testing Method : The agar diffusion method was employed to evaluate the antibacterial activity.
    • Results : Compounds demonstrated varying degrees of inhibition against tested bacterial strains .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/PathwayIC50 Value (µM)Reference
PDK1 InhibitionCancer Metabolism4.9
AntibacterialE.coliVaries
AntibacterialStaphylococcus aureusVaries
NeuroprotectionOxidative StressNot Determined

Q & A

What are the optimal synthetic routes for Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis typically involves cyclocondensation of ethylamine derivatives with triazolo-triazine precursors. For example, analogous triazole-thiol systems are synthesized via refluxing hydrazide derivatives in DMSO (18 hours, 65% yield), followed by crystallization in water-ethanol . Microwave-assisted methods (e.g., 150 W, 100°C) reduce reaction times significantly (from hours to minutes) while maintaining yields, as seen in triazolo-thiadiazole syntheses . Optimization includes using anhydrous solvents, controlled pH (6–8), and inert atmospheres to minimize oxidation of the thiol group.

Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies ethylamino protons (δ 1.2–1.4 ppm for -CH₂CH₃) and triazine/triazole ring protons (δ 8.5–9.5 ppm).
  • IR Spectroscopy : Confirms the thiol (-SH) stretch near 2550 cm⁻¹ and triazolo-triazine C=N stretches (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺).
  • HPLC : Assess purity using a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm .

How can regioselectivity challenges during triazolo-triazine ring formation be addressed?

Answer:
Regioselectivity is influenced by electron-donating/withdrawing groups on precursors. For example, introducing ethylamino groups via nucleophilic substitution at high temperatures (80–100°C) in DMF directs substitution to the triazine N1 position. Computational modeling (DFT) predicts favorable sites for electrophilic attack, guiding precursor design . Monitoring intermediates via TLC or in-situ NMR ensures correct regiochemistry .

What strategies mitigate side reactions during ethylamino group introduction?

Answer:

  • Protecting Groups : Temporarily shield the thiol moiety with trityl groups to prevent disulfide formation.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize intermediates.
  • Temperature Control : Maintain 60–80°C to avoid over-alkylation. Post-reaction quenching with ice-water minimizes byproducts .

How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize using WHO-recommended cell lines (e.g., HeLa, MCF-7) and dose-response curves (0.1–100 μM).
  • Purity Verification : Confirm via elemental analysis (C, H, N, S ±0.3%) and HPLC (>95% purity).
  • Solvent Artifacts : Exclude DMSO interference by using <0.1% v/v in controls .

What computational approaches are suitable for studying this compound’s electronic properties?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier orbitals (HOMO-LUMO) and predict reactivity.
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values .

What are the best practices for synthesizing and characterizing metal complexes of this compound?

Answer:

  • Complexation : React the thiol ligand with Cu(II) or Ni(II) salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C for 4 hours.
  • Characterization : Use UV-Vis (d-d transitions at 600–700 nm for Cu(II)), ESR for paramagnetic species, and X-ray crystallography for structural confirmation .

How do solvent polarity and temperature influence the compound’s stability during storage?

Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon. Avoid aqueous solutions (thiol oxidation to disulfides).
  • Solvent Effects : Dissolve in degassed DMSO or ethanol with 1% w/v ascorbic acid to prolong shelf life .

What experimental designs are recommended for evaluating antioxidant activity?

Answer:

  • DPPH Assay : Prepare 0.1 mM DPPH in methanol, incubate with the compound (10–100 µg/mL) for 30 min, measure absorbance at 517 nm.
  • FRAP Assay : Use TPTZ reagent, measure Fe³⁺ reduction at 593 nm. Include quercetin as a positive control .

How can microwave synthesis improve scalability compared to classical methods?

Answer:
Microwave irradiation (e.g., 100 W, 100°C) enhances reaction homogeneity and reduces time (e.g., 20 min vs. 18 hours), improving scalability. Precise temperature control minimizes decomposition, and sealed vessels prevent solvent loss. Yield reproducibility is typically ±5% across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol
Reactant of Route 2
Reactant of Route 2
Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.